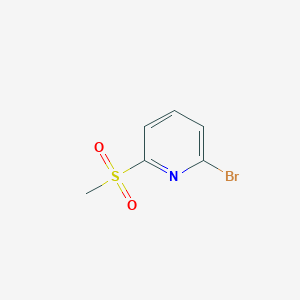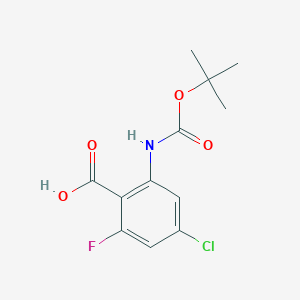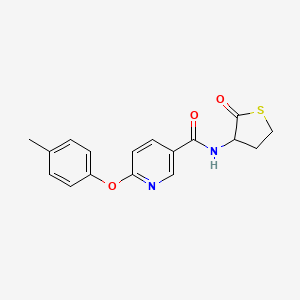![molecular formula C15H15NO5S B2523179 Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-30-9](/img/structure/B2523179.png)
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H15NO5S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Embryo- and Testicular-toxicities of Methoxyacetate
A review on methoxyacetate (MAA), which shares the methoxyacetyl group with the compound , discusses its teratogenic and testicular toxicant effects in experimental animals. MAA's mechanisms of action include histone deacetylase inhibition and associations with lactate-carrying monocarboxylate transporters in Sertoli and fetal cells. This review emphasizes the role of epigenetic phenomena and cell-specific metabolisms in MAA-mediated toxicities, suggesting a pathway that could be relevant when considering the toxicological aspects of similar compounds (Yamazoe, Yamada, & Mitsumori, 2015).
Sorption of Phenoxy Herbicides
Research on the sorption of phenoxy herbicides, which includes compounds structurally related to the query compound by featuring a phenoxy group, provides insights into environmental behavior. This study compiled data on soil–water distribution coefficients, highlighting how soil organic matter and iron oxides are relevant sorbents for these compounds. Understanding the sorption behavior is crucial for assessing the environmental impact and mobility of such chemicals (Werner, Garratt, & Pigott, 2012).
Occurrence and Transformation of Phenoxy Acids
A review focusing on phenoxy acids in aquatic environments reveals their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to water bodies. This paper discusses the concentrations, transformations, and the efficiency of advanced oxidation processes (AOPs) in removing these compounds from water, which is relevant for understanding the fate and treatment of chemicals sharing the phenoxy functional group (Muszyński, Brodowska, & Paszko, 2019).
Fluorescent Chemosensors Based on Related Structures
Research on 4-methyl-2,6-diformylphenol (DFP) based compounds for detecting various analytes, including metal ions and neutral molecules, shows the potential application of similarly structured compounds in developing sensitive and selective chemosensors. This illustrates the utility of compounds with specific functional groups in analytical chemistry and sensor technology (Roy, 2021).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate . These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Propriétés
IUPAC Name |
methyl 3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-3-5-11(6-4-10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACADBWRLENBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2523097.png)

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)


![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2523116.png)
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

